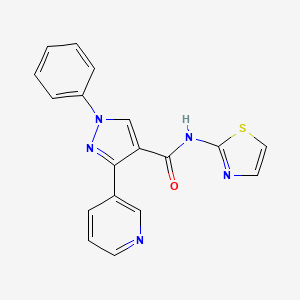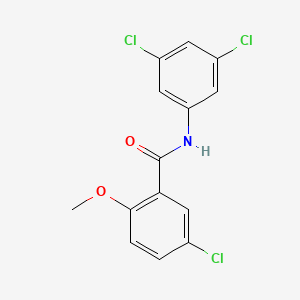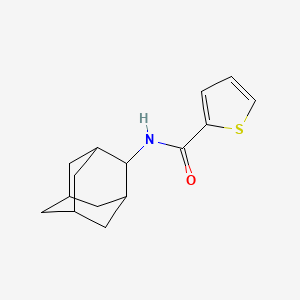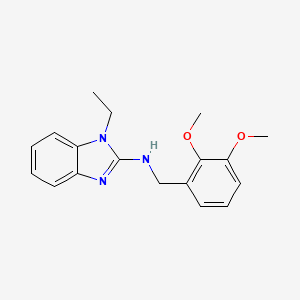
1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide, also known as PTZTP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. PTZTP is a member of the pyrazole family of compounds and has been shown to possess a range of biological activities.
Mechanism Of Action
The mechanism of action of 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are important for cancer cell survival and proliferation. 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Inhibition of this enzyme can lead to DNA damage and cell death. 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is important for cell growth and survival.
Biochemical And Physiological Effects
1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has been shown to possess anti-inflammatory and antioxidant properties. Studies have also shown that 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide can modulate the activity of certain neurotransmitters, which may have implications for the treatment of neurological disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide as a research tool is its high potency and selectivity. 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has been shown to have low toxicity and high efficacy in preclinical studies. However, one of the limitations of 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide. One area of interest is the development of 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide analogs with improved solubility and pharmacokinetic properties. Another area of research is the identification of the specific molecular targets of 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide and the mechanisms underlying its anti-cancer activity. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide as a potential therapeutic agent for cancer and other diseases.
Synthesis Methods
The synthesis of 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide involves the reaction of 3-pyridinecarboxaldehyde, 2-aminothiazole, and 1-phenyl-3-(pyridin-3-yl) pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide in high yield and purity.
Scientific Research Applications
1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is its potential as an anti-cancer agent. Studies have shown that 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has anti-proliferative activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for preventing the growth and spread of cancer.
properties
IUPAC Name |
1-phenyl-3-pyridin-3-yl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5OS/c24-17(21-18-20-9-10-25-18)15-12-23(14-6-2-1-3-7-14)22-16(15)13-5-4-8-19-11-13/h1-12H,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKLNFPSHANPNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-3-pyridin-3-yl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5756240.png)

![3-amino-3-(hydroxyimino)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5756273.png)
![ethyl [(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]acetate](/img/structure/B5756283.png)

![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5756298.png)
![3-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5756299.png)
![2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone](/img/structure/B5756311.png)


![methyl 4-({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}oxy)benzoate](/img/structure/B5756341.png)
![ethyl 4-({[2-(3-fluorobenzoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B5756356.png)